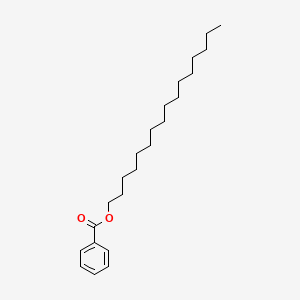

Cetyl benzoate

Description

Properties

CAS No. |

22485-54-7 |

|---|---|

Molecular Formula |

C23H38O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

hexadecyl benzoate |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |

InChI Key |

RAMRROOXFMYSNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodologies for Cetyl Benzoate

Catalytic Esterification Research

Catalytic esterification involves the use of a catalyst to facilitate the reaction between a carboxylic acid and an alcohol to form an ester and water. This process is crucial for the industrial production of many esters, including cetyl benzoate (B1203000). Research in this area explores various catalyst types to improve reaction efficiency, selectivity, and sustainability.

Enzymatic Biocatalysis for Cetyl Benzoate Synthesis

Enzymatic biocatalysis utilizes enzymes, primarily lipases, as catalysts for esterification reactions. This approach offers several advantages over traditional chemical catalysis, including milder reaction conditions, higher selectivity, and reduced by-product formation, aligning well with green chemistry principles. sci-hub.seresearchgate.net

Lipases (glycerol ester hydrolase EC 3.1.1.3) are enzymes capable of catalyzing both hydrolysis and esterification/transesterification reactions. sci-hub.seresearchgate.net The mechanism of lipase-catalyzed esterification is widely accepted to follow a reversible Ping-Pong Bi-Bi mechanism. researchgate.netrsc.orgresearchgate.net This mechanism typically involves the enzyme reacting with one substrate (e.g., the carboxylic acid) to form a covalent intermediate, releasing the first product (water in esterification). The modified enzyme then reacts with the second substrate (e.g., the alcohol) to form a second intermediate, which subsequently breaks down to release the ester product and regenerate the free enzyme. researchgate.net

Specifically, in the esterification of a carboxylic acid with an alcohol catalyzed by lipase (B570770), the mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the release of water and the formation of an acyl-enzyme complex. Subsequently, the alcohol molecule attacks the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. Finally, the ester product is released, and the active enzyme is regenerated. researchgate.net

The effectiveness of lipase-catalyzed esterification can be influenced by enzyme localization and selectivity. Immobilization of lipases on solid supports is a common strategy to enhance their stability, reusability, and activity in non-aqueous or solvent-free systems, which are often preferred for esterification to drive the equilibrium towards product formation by removing water. researchgate.netrsc.org The nature of the support and the immobilization method can affect the enzyme's conformation and accessibility to substrates, thereby influencing its catalytic performance.

While specific detailed research on the role of enzyme localization and selectivity solely for cetyl benzoate production was not extensively found in the provided snippets, studies on the enzymatic synthesis of other wax esters and benzoates highlight the importance of selecting appropriate lipases and immobilization techniques. For instance, immobilized Candida antarctica lipase B (Novozym 435) has been widely used for the synthesis of various esters, demonstrating high activity and stability. researchgate.netresearchgate.netcsic.es The selectivity of lipases towards specific fatty acids and alcohols can also impact the efficiency of cetyl benzoate synthesis when a mixture of substrates is present.

Optimizing reaction parameters is crucial for achieving high yields and efficient production of cetyl benzoate via enzymatic esterification. Key parameters include temperature, enzyme loading, and the molar ratio of substrates (cetyl alcohol and benzoic acid). rsc.orgresearchgate.netrsc.orgmdpi.com

Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation and reduced activity over time. Optimal temperatures for lipase-catalyzed esterification are typically moderate, often ranging from 40°C to 80°C, depending on the specific lipase used and the reaction medium. sci-hub.sersc.orgresearchgate.net

Enzyme Loading: The amount of enzyme catalyst used directly impacts the reaction rate. Increasing enzyme loading generally leads to faster conversion, but beyond a certain point, the rate may plateau due to substrate diffusion limitations or enzyme aggregation. rsc.orgresearchgate.netmdpi.com Optimizing enzyme loading is also important for economic feasibility, as enzymes can be costly. rsc.orgmdpi.com

Molar Ratios: The molar ratio of cetyl alcohol to benzoic acid can influence the reaction equilibrium and the final conversion. Using an excess of one reactant can drive the reaction towards product formation according to the law of mass action. However, excessive amounts of substrate can sometimes lead to substrate inhibition of the enzyme. rsc.orgresearchgate.net Solvent-free systems, where the reactants themselves form the reaction medium, are often employed, and in such cases, the molar ratio significantly affects the medium's properties, including polarity and viscosity. rsc.org

Optimization studies often employ experimental design methodologies, such as factorial design, to systematically evaluate the effects of multiple parameters and their interactions on the reaction yield and rate. researchgate.netrsc.org

Here is an illustrative data table showing the potential impact of varying temperature and enzyme loading on the conversion in a hypothetical enzymatic esterification, based on general principles observed in similar studies:

| Temperature (°C) | Enzyme Loading (% w/w of substrates) | Hypothetical Conversion (%) |

| 40 | 1 | 60 |

| 40 | 3 | 75 |

| 40 | 5 | 78 |

| 60 | 1 | 75 |

| 60 | 3 | 90 |

| 60 | 5 | 92 |

| 80 | 1 | 70 |

| 80 | 3 | 85 |

| 80 | 8 | 88 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for cetyl benzoate synthesis.

Enzymatic synthesis of esters aligns well with several principles of green chemistry. sci-hub.seresearchgate.netacs.orgacib.at

Use of renewable feedstocks: Cetyl alcohol can be derived from natural sources like vegetable oils or animal fats, and benzoic acid can also be obtained from natural sources or synthesized from renewable precursors.

Atom Economy: Enzymatic esterification is a condensation reaction that produces water as the only stoichiometric by-product, leading to high atom economy, where most atoms of the reactants are incorporated into the desired product. acs.org

Safer Solvents and Auxiliaries: Enzymatic reactions can often be carried out in solvent-free systems or using environmentally benign solvents, reducing the need for volatile organic compounds. researchgate.netrsc.org

Design for Energy Efficiency: Enzymatic reactions typically occur under mild temperatures and atmospheric pressure, requiring less energy compared to high-temperature, high-pressure chemical processes. sci-hub.seresearchgate.netresearchgate.net

Catalysis: Enzymes are highly efficient catalysts that are used in catalytic amounts and can often be recycled, minimizing waste. researchgate.net

Reduce Derivatives: The high selectivity of enzymes can often eliminate the need for protecting groups, reducing the number of synthesis steps and associated waste. researchgate.netacs.org

Design for Degradation: Esters, including cetyl benzoate, are generally biodegradable.

The use of enzymes in ester synthesis contributes to developing more sustainable and environmentally friendly chemical processes. sci-hub.seresearchgate.netrsc.org

Heterogeneous Catalysis for Cetyl Benzoate Formation

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically solid catalysts in liquid or gas-phase reactions. This approach offers advantages such as easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. Various solid acid catalysts have been explored for esterification reactions, including sulfonated resins, zeolites, metal oxides, and functionalized mesoporous materials. acs.orgekb.egrsc.org

For the synthesis of esters like cetyl benzoate, heterogeneous acid catalysts can activate the carboxylic acid or alcohol group, facilitating the nucleophilic attack and subsequent ester formation. While the provided search results mention heterogeneous catalysis for esterification of other acids and alcohols, specific detailed research on heterogeneous catalysis solely for cetyl benzoate formation was not prominently featured. However, the principles and types of catalysts used for similar long-chain ester synthesis would be relevant. For example, solid acid catalysts like ion-exchange resins have been used for esterification reactions. acs.orgresearchgate.net Metal oxides have also been explored as catalysts for various organic transformations, including oxidative synthesis, and some can possess acidic or basic properties suitable for esterification. rsc.org

Research in this area focuses on developing heterogeneous catalysts with high activity, selectivity, stability, and recyclability for the efficient synthesis of esters under potentially milder conditions than traditional homogeneous acid catalysis.

Acidic Resin Catalysis in Esterification Processes

Acidic ion exchange resins are widely used as heterogeneous catalysts in esterification reactions due to their ease of separation from the reaction mixture, reusability, and activity under relatively mild conditions. ripublication.com These polymeric catalysts contain sulfonic acid groups that provide the necessary acidity to catalyze the reaction between a carboxylic acid and an alcohol. ripublication.comacs.org Studies on the esterification of various carboxylic acids with alcohols catalyzed by acidic resins like Amberlyst 15 have demonstrated their effectiveness. researchgate.netdergipark.org.tr While specific data on cetyl benzoate synthesis using acidic resins is not extensively detailed in the provided search results, the general principles of acidic resin catalysis in esterification of long-chain alcohols and aromatic acids are applicable. The reaction involves the protonation of the carboxylic acid by the acidic resin, followed by the nucleophilic attack of the alcohol, leading to the formation of the ester and water. The porous structure of the resin allows reactants to diffuse into the catalyst matrix where the reaction occurs.

Metal Oxide-Based Nanocatalysts for Oxidative Synthesis

Metal oxide-based nanocatalysts have emerged as promising materials in various organic transformations, including oxidative synthesis. rsc.org These nanocatalysts offer advantages such as high surface area, tunable properties, and enhanced catalytic activity and selectivity. rsc.orgmdpi.com While the primary reaction for cetyl benzoate synthesis is esterification, which is not typically an oxidative process, metal oxide nanocatalysts can be involved in related reactions, such as the oxidation of alcohols to carboxylic acids or aldehydes, which could potentially be coupled with esterification in a one-pot process. For instance, supported gold catalysts on metal oxides like Fe₂O₃ have shown catalytic activity in the oxidation of benzyl (B1604629) alcohol, producing benzaldehyde (B42025) and benzoic acid derivatives. bham.ac.uk Copper and copper-based nanoparticles have also been utilized in various catalytic organic transformations, including those involving oxidation. acs.org The synthesis of metal oxide nanoparticles can be achieved through various methods, including chemical reduction, precipitation, and hydrothermal processes, allowing for control over their size, shape, and composition, which in turn influences their catalytic performance. mdpi.com

Influence of Catalyst Type and Loading on Reaction Kinetics

The type and loading of the catalyst significantly influence the kinetics of esterification reactions. Different catalysts, including homogeneous acids (like sulfuric acid or p-toluenesulfonic acid), heterogeneous solid acids (like ion exchange resins or sulfated metal oxides), and enzymatic catalysts, exhibit varying activities and selectivities. researchgate.netdergipark.org.trresearchgate.net The concentration of the catalyst directly affects the reaction rate; generally, increasing catalyst loading leads to a higher reaction rate, up to an optimal point where mass transfer limitations or catalyst saturation may occur. ripublication.comresearchgate.net For example, in the esterification of benzoic acid with various alcohols catalyzed by different materials, the catalytic activity varied depending on the catalyst type. dergipark.org.tr Studies have shown that the reaction rate can exhibit a linear dependence on catalyst concentration within a certain range. researchgate.net The choice of catalyst also impacts the reaction pathway and potential side reactions.

Surface Modification of Catalysts for Enhanced Performance

Surface modification of catalysts is a strategy employed to improve their performance in terms of activity, selectivity, and stability. This can involve altering the surface properties, such as acidity, hydrophobicity, or the dispersion of active sites. For solid catalysts like metal oxides or resins, surface modification can enhance the interaction with reactants, facilitate product desorption, or prevent catalyst deactivation. mdpi-res.comekb.egresearchgate.netmdpi.com For instance, silylation has been used to modify the hydrophilic nature of silicate (B1173343) catalysts, which can impact their performance in Fischer esterification reactions. ekb.eg Tuning the surface modification of catalysts can be crucial for optimizing their efficiency in specific esterification processes. researchgate.net

Microwave-Assisted Esterification for Enhanced Yield and Green Chemistry

Microwave-assisted esterification has gained significant attention as a method to enhance reaction rates, improve yields, and align with green chemistry principles. mdpi.comanveshanaindia.comacs.orgajrconline.orguwlax.eduresearchgate.netijsdr.org Microwave irradiation provides efficient and rapid heating by directly interacting with polar molecules in the reaction mixture, leading to faster molecular motion and increased collision frequency. mdpi.comscielo.org.co

Impact of Microwave Irradiation on Reaction Rates

Microwave irradiation has been shown to significantly increase the reaction rates of esterification compared to conventional heating methods. mdpi.comanveshanaindia.comscielo.org.cocdnsciencepub.comajbasweb.comscirp.org This acceleration is attributed to the efficient transfer of energy to the reactants, leading to faster heating and potentially non-thermal effects that can influence the reaction kinetics. mdpi.comscirp.orgnih.gov Studies have demonstrated that higher microwave power can lead to increased reaction rate constants and conversions. mdpi.comacs.org The rapid temperature increase under microwave irradiation can help overcome the activation energy barrier more quickly. scirp.org

Comparative Analysis with Conventional Heating Methods

A comparative analysis consistently shows that microwave-assisted esterification offers advantages over conventional heating methods, including reduced reaction times and often higher yields. mdpi.comanveshanaindia.comijsdr.orgscielo.org.cocdnsciencepub.comajbasweb.com For example, reactions that might take hours under conventional heating can be completed in minutes with microwave irradiation, while achieving comparable or even higher conversions. ijsdr.orgcdnsciencepub.comajbasweb.com This reduction in reaction time also translates to lower energy consumption, contributing to the principles of green chemistry. mdpi.comajrconline.orgajbasweb.com While some studies suggest that the primary effect of microwaves is thermal, the rapid and uniform heating achieved through microwave irradiation is distinct from the slower, less uniform heating of conventional methods. mdpi.comscirp.org

Non-Catalytic and Specialized Synthetic Approaches

The synthesis of cetyl benzoate, like other esters, can be achieved through various methods beyond conventional strong acid catalysis. These alternative routes often focus on improving efficiency, reducing environmental impact, or enabling specific product properties.

Esterification of Benzoic Acid with Cetyl Alcohol: Mechanistic Studies

The fundamental reaction for synthesizing cetyl benzoate is the esterification of benzoic acid with cetyl alcohol. This is a condensation reaction that typically yields the ester and water. The mechanism of acid-catalyzed esterification, such as the Fischer esterification, is well-established. It generally involves the protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack by the alcohol, proton transfer, elimination of water, and finally deprotonation to yield the ester byjus.com. For longer-chain alcohols like cetyl alcohol, the reaction can be influenced by factors such as steric hindrance and the solubility of the reactants and products.

Kinetic studies on the esterification of benzoic acid with various alcohols, though not always specifically cetyl alcohol, provide insights into the reaction mechanism and influencing factors. For instance, studies on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid have investigated the kinetic regularities, determining the reaction order and calculating kinetic parameters like preexponential factors and activation energies for forward and reverse reactions. dnu.dp.uaresearchgate.net. These studies often propose multi-step mechanisms to accurately model the reaction kinetics. researchgate.net

Alternative Esterification Mechanisms and Green Chemistry Innovations

Exploring alternative esterification mechanisms and incorporating green chemistry principles are significant areas of research for synthesizing compounds like cetyl benzoate. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, often involving the use of environmentally benign solvents, catalysts, and energy-efficient methods. core.ac.uk

One approach involves the use of alternative catalysts. While strong acids like sulfuric acid and p-toluenesulfonic acid are common, they generate significant acidic waste. researchgate.net Research has investigated the use of heterogeneous catalysts, ionic liquids, and deep eutectic solvents as more environmentally friendly alternatives for the esterification of benzoic acid with various alcohols. dergipark.org.tr Deep eutectic solvents (DES), for example, have shown high catalytic activity and stability, offering advantages such as ease of preparation, low cost, and reusability. dergipark.org.tr

Enzyme-catalyzed synthesis, or biocatalysis, represents another green chemistry approach. researchgate.net Lipases, for instance, can catalyze esterification reactions under mild conditions, sometimes even in solvent-free systems. mdpi.com Studies have explored the use of immobilized lipases for the synthesis of fatty acid esters, demonstrating their potential as sustainable alternatives to chemical processes. researchgate.netresearchgate.net While research specifically on lipase-catalyzed synthesis of cetyl benzoate might be limited in the provided results, the successful enzymatic synthesis of other alkyl benzoates and cetyl esters suggests the potential for this approach. researchgate.netresearchgate.net

Microwave-assisted synthesis is another technique aligned with green chemistry principles, offering advantages such as accelerated reaction times, improved yields, and reduced solvent usage compared to conventional heating methods. ajrconline.org

Derivatization for Novel Compound Synthesis (e.g., Cetyltrimethylammonium Benzoate)

Derivatization techniques can be employed to synthesize novel compounds based on the cetyl benzoate structure or to modify related compounds. This involves introducing new functional groups or altering the existing structure to achieve desired properties.

Cetyltrimethylammonium benzoate is an example of a compound related to cetyl benzoate through derivatization of the alcohol component. The synthesis of cetyltrimethylammonium salts often involves replacing the counterions of a precursor like cetyltrimethylammonium bromide (CTAB) with the desired anion, such as benzoate. rasayanjournal.co.ingoogle.com This can be achieved through methods like anion exchange. rasayanjournal.co.in For instance, cetyltrimethylammonium 4-vinylbenzoate has been synthesized by substituting the bromide ions of CTAB with hydroxide (B78521) ions using anion exchange, followed by neutralization with 4-vinylbenzoic acid. rasayanjournal.co.in Similarly, cetyltrimethylammonium benzoate can be prepared by reacting cetyltrimethylammonium iodide with a silver or sodium salt of benzoic acid in an organic solvent. google.com

Advanced Spectroscopic and Chromatographic Characterization of Cetyl Benzoate

Sophisticated Chromatographic Techniques for Purity and Composition Analysis

The determination of purity and the detailed analysis of the composition of cetyl benzoate (B1203000) are critical for its application in various industries. Sophisticated chromatographic methods are indispensable for separating cetyl benzoate from potential impurities, such as unreacted starting materials (cetyl alcohol and benzoic acid), by-products from synthesis, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like cetyl benzoate. A well-developed and validated HPLC method can provide precise and accurate quantification of the main component and its related impurities. pharmaguideline.com The development process involves a systematic optimization of chromatographic conditions to achieve the desired separation. drawellanalytical.compharmtech.com

The choice of the stationary phase is a critical first step in HPLC method development, as it governs the primary interaction with the analyte. drawellanalytical.comhawachhplccolumn.com For the separation of a non-polar ester like cetyl benzoate, reversed-phase chromatography is the most common and effective approach. phenomenex.com

C18 (Octadecylsilyl) Columns: These are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity, which provides strong retention for non-polar analytes like cetyl benzoate. ijnrd.org The long alkyl chains offer excellent separation capabilities for long-chain esters from both more polar impurities (e.g., benzoic acid) and less polar, structurally similar esters.

C8 (Octylsilyl) Columns: C8 columns are less retentive than C18 columns and can be advantageous when shorter analysis times are desired. They provide a different selectivity which can be beneficial in resolving specific impurities that might co-elute on a C18 column.

Phenyl-Hexyl Columns: These phases offer alternative selectivity through π-π interactions with the aromatic ring of the benzoate moiety. This can be particularly useful for separating cetyl benzoate from other aromatic impurities.

Optimization involves testing different column chemistries to achieve the best resolution between the main peak and all potential impurities. Modern columns with smaller particle sizes (e.g., sub-2 µm) can be used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve higher efficiency and faster separations. hawachhplccolumn.com

| Stationary Phase | Primary Interaction Mechanism | Advantages for Cetyl Benzoate Separation | Considerations |

|---|---|---|---|

| C18 (Octadecylsilyl) | Hydrophobic (van der Waals) | Excellent retention for non-polar esters, high resolving power. | May lead to long analysis times if not optimized. |

| C8 (Octylsilyl) | Hydrophobic (van der Waals) | Reduced retention and shorter run times compared to C18. | May provide insufficient retention for certain non-polar impurities. |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic compounds, useful for resolving critical pairs. | Selectivity is highly dependent on the mobile phase composition. |

The composition of the mobile phase is a powerful tool for controlling retention and selectivity in reversed-phase HPLC. phenomenex.comthermofisher.com For cetyl benzoate, a mixture of water and a water-miscible organic solvent is typically used. alwsci.com

Organic Solvents: Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. Methanol can offer different selectivity and is sometimes more cost-effective.

Gradient Elution: Due to the potential presence of impurities with a wide range of polarities (from polar benzoic acid to non-polar long-chain esters), a gradient elution is often preferred over an isocratic method. pharmtech.com A typical gradient would start with a higher percentage of the aqueous phase to retain and separate polar impurities and gradually increase the organic solvent percentage to elute the main cetyl benzoate peak and any less polar impurities.

pH and Buffers: While cetyl benzoate itself is neutral, controlling the pH of the mobile phase is crucial if acidic or basic impurities (like benzoic acid) are present. Using a buffer at a pH below the pKa of benzoic acid (~4.2) will keep it in its protonated, less polar form, leading to better retention and peak shape.

A typical mobile phase design might involve Solvent A as water (with a buffer like phosphate (B84403) or acetate (B1210297) if needed) and Solvent B as acetonitrile. The gradient program would be optimized to ensure adequate resolution of all components in the shortest possible time. chromatographyonline.com

The selection of a suitable detector depends on the physicochemical properties of the analyte and the required sensitivity. scioninstruments.com

UV-Vis Detectors: These are the most common detectors in HPLC. hplcprofessionals.comthermofisher.com Cetyl benzoate contains a benzoate chromophore, which absorbs UV light. A UV-Vis detector, typically set at a wavelength around 230 nm or 254 nm, can effectively detect and quantify cetyl benzoate and related aromatic impurities. myfoodresearch.comdergipark.org.tr

Diode Array Detector (DAD): A DAD, also known as a Photo Diode Array (PDA) detector, provides a significant advantage over a standard UV-Vis detector by acquiring the entire UV spectrum for each eluting peak. hplcprofessionals.com This capability is invaluable for assessing peak purity by comparing spectra across a single peak and for identifying unknown impurities by matching their UV spectra against a library.

Fluorescence Detectors: Fluorescence detectors are highly sensitive and selective but are only applicable to compounds that fluoresce. scioninstruments.commastelf.com While cetyl benzoate itself is not strongly fluorescent, this detector could be used for the analysis of specific fluorescent impurities or if a derivatization step is employed to make the analyte fluorescent, particularly for trace-level analysis. thermofisher.commastelf.com

For routine purity and assay testing of cetyl benzoate, a DAD is often the preferred choice due to its versatility, sensitivity, and ability to provide spectral information for peak purity assessment. hplcprofessionals.com

| Detector Type | Principle | Applicability to Cetyl Benzoate | Advantages |

|---|---|---|---|

| UV-Vis | Measures absorbance at a single or few wavelengths. thermofisher.com | Applicable due to the benzoate chromophore. | Robust, cost-effective, and widely available. hplcprofessionals.com |

| Diode Array (DAD) | Acquires a full UV-Vis spectrum simultaneously. hplcprofessionals.com | Highly suitable for purity testing and impurity identification. | Provides spectral data for peak purity analysis and compound identification. hplcprofessionals.com |

| Fluorescence | Measures light emitted by fluorescent compounds. scioninstruments.com | Limited applicability unless specific fluorescent impurities are targeted. | Extremely high sensitivity and selectivity for fluorescent analytes. thermofisher.commastelf.com |

Once the HPLC method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. pharmtech.comchromatographyonline.com

Linearity and Range: This parameter establishes the relationship between the detector response and the concentration of the analyte. The method's linearity is assessed by analyzing a series of cetyl benzoate solutions at different concentrations. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, precise, and accurate. pharmaguideline.comchromatographyonline.com A correlation coefficient (R²) value of >0.999 is typically desired.

Accuracy: Accuracy demonstrates the closeness of the test results to the true value. It is usually determined by performing recovery studies, where a known amount of pure cetyl benzoate is added (spiked) into a sample matrix (placebo) and the percentage of the analyte recovered is calculated. youtube.com Acceptance criteria are often between 98.0% and 102.0%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmaguideline.compharmtech.com Results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. pharmtech.comchromatographyonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, often determined at a signal-to-noise ratio (S/N) of 3:1. chromatographyonline.comscispace.com LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, typically at an S/N ratio of 10:1. chromatographyonline.comyoutube.com These parameters are crucial for the quantification of impurities.

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Linearity (R²) | Proportionality of response to concentration. chromatographyonline.com | ≥ 0.999 |

| Accuracy (% Recovery) | Closeness of measured value to true value. youtube.com | 98.0% - 102.0% |

| Precision (% RSD) | Agreement among repeated measurements. pharmtech.com | ≤ 2.0% |

| LOD (S/N Ratio) | Lowest detectable concentration. scispace.com | ~3:1 |

| LOQ (S/N Ratio) | Lowest quantifiable concentration. chromatographyonline.com | ~10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. gcms.cz It is particularly well-suited for profiling the composition of esters and identifying unknown impurities. gcms.cz For a compound like cetyl benzoate, GC-MS can provide complementary information to HPLC, especially for identifying volatile or thermally stable impurities that may not be easily detected by HPLC. chromatographyonline.comacs.org

The sample is vaporized in a heated injector and separated on a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.

A typical GC-MS method for cetyl benzoate would involve:

Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), is commonly used for the separation of esters. nih.gov

Injector: A split/splitless injector is used, with the temperature set high enough to ensure complete vaporization of cetyl benzoate without causing thermal degradation (e.g., 250-300°C).

Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to effectively separate compounds with different boiling points. thermofisher.com

Mass Spectrometer: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be compared to mass spectral libraries (e.g., NIST, Wiley) for confident compound identification. sigmaaldrich.com The mass spectrometer can be operated in full scan mode to detect all ions within a range, or in selected ion monitoring (SIM) mode for higher sensitivity when quantifying specific target impurities. ntnu.no

GC-MS is exceptionally effective for identifying process-related impurities such as residual solvents, unreacted starting materials if they are sufficiently volatile, and by-products of the esterification reaction. thermofisher.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min nih.gov |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp at 15 °C/min to 320 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu sigmaaldrich.com |

| MS Source Temp. | 230 °C nih.gov |

Volatile Compound Analysis and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like Cetyl Benzoate. In mass spectrometry, Cetyl Benzoate undergoes predictable fragmentation upon ionization, typically through electron impact (EI). The fragmentation pattern is crucial for its identification.

The fragmentation of benzoate esters is well-characterized. A primary fragmentation pathway involves the cleavage of the ester bond. For Cetyl Benzoate, this results in the formation of a highly stable benzoyl cation. Another significant fragmentation involves the long cetyl (hexadecyl) alkyl chain.

Key fragmentation pathways for Cetyl Benzoate include:

Formation of the Benzoyl Cation: The most characteristic fragmentation is the loss of the hexyloxy radical, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺), which gives a prominent peak at a mass-to-charge ratio (m/z) of 105. This is often the base peak in the spectrum of benzoate esters. pharmacy180.com

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. pharmacy180.com

Alkyl Chain Fragmentation: The long C16 alkyl chain undergoes fragmentation, producing a series of hydrocarbon clusters separated by 14 mass units (representing CH₂ groups). libretexts.org

McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, though this is more common in primary amides. libretexts.org

Table 1: Predicted Key Mass Spectrometry Fragments for Cetyl Benzoate This table is interactive. Sort by m/z or scroll for more details.

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Typically the base peak, highly characteristic of benzoate esters. |

| Phenyl cation | [C₆H₅]⁺ | 77 | Resulting from the loss of CO from the benzoyl cation. |

| Alkene from Cetyl group | [C₁₆H₃₂]⁺ | 224 | Loss of benzoic acid from the molecular ion. |

| Tropylium ion | [C₇H₇]⁺ | 91 | A common rearrangement fragment in aromatic compounds. |

| C₄H₃⁺ | [C₄H₃]⁺ | 51 | A fragmentation product from the phenyl ring. docbrown.info |

Application in Complex Sample Matrices

Cetyl Benzoate is a common ingredient in cosmetics and personal care products, where it functions as an emollient, thickener, and solubilizer. nih.gov Analyzing it within these complex sample matrices requires robust sample preparation and selective detection methods. Cosmetic matrices can include emulsions (creams, lotions), oils, and waxes, which can interfere with analysis. nih.govjfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method for the simultaneous determination of various ingredients, including esters like Cetyl Benzoate, in cosmetics. nih.gov

Sample Preparation: A crucial step is the extraction of the analyte from the complex cosmetic matrix. Liquid-liquid extraction (LLE) is a common technique. A sample is typically dissolved in a suitable solvent system to partition the nonpolar Cetyl Benzoate away from more polar matrix components. jfda-online.comnih.gov For instance, a sample might be homogenized and extracted with a solvent like methyl tert-butyl ether or a hexane-methanol mixture. nih.gov

Analytical Procedure:

Extraction: The cosmetic product is dissolved or suspended in a solvent system to extract the target analytes.

Clean-up: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

Analysis: The final extract is injected into the GC-MS system. The compound is separated from other components on the GC column based on its boiling point and polarity, and then identified by its characteristic mass spectrum.

The use of an internal standard is essential for accurate quantification to compensate for any loss of analyte during sample preparation and injection. nih.gov

Thin Layer Chromatography (TLC) in Ester Analysis

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the separation and identification of compounds in a mixture. It is particularly useful for analyzing lipids and esters, including Cetyl Benzoate. nih.gov The principle of separation is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). utexas.edu

For a nonpolar ester like Cetyl Benzoate, its mobility on a TLC plate is highly dependent on the polarity of the stationary and mobile phases.

Normal-Phase and Reversed-Phase TLC Applications

Both normal-phase and reversed-phase TLC can be employed for the analysis of Cetyl Benzoate, offering complementary separation mechanisms. chromatographyonline.com

Normal-Phase TLC: This is the most common mode, utilizing a polar stationary phase, typically silica gel, and a non-polar mobile phase. chromatographyonline.com Nonpolar compounds, like Cetyl Benzoate, have weak interactions with the polar silica gel and are readily carried up the plate by the non-polar solvent, resulting in a high Retention Factor (Rf) value. A typical mobile phase for separating nonpolar compounds would be a mixture of hexane (B92381) and ethyl acetate. rochester.edu

Reversed-Phase TLC: This mode uses a nonpolar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (e.g., mixtures of water, methanol, or acetonitrile). chromatographyonline.com In this system, nonpolar compounds like Cetyl Benzoate interact strongly with the nonpolar stationary phase and move slowly with the polar mobile phase, leading to a low Rf value. This method is excellent for separating components within a homologous series of nonpolar esters. openaccesspub.orgreddit.com

The choice between normal- and reversed-phase TLC depends on the specific separation goal and the nature of the other components in the sample mixture. biotage.com

Green Solvent Eluents in Chromatographic Separations

In recent years, there has been a significant push in analytical chemistry to replace hazardous organic solvents with more environmentally benign alternatives. researchgate.net Traditional TLC mobile phases often include toxic solvents like dichloromethane, chloroform, or toluene. Green chromatography aims to reduce the environmental impact by using safer solvents.

For the separation of nonpolar esters like Cetyl Benzoate, greener solvent systems can be developed. For example, heptane (B126788) or cyclohexane (B81311) can replace hexane, and ethyl acetate, acetone, or ethanol (B145695) can be used as polar modifiers, reducing the reliance on chlorinated solvents. researchgate.net A mixture of ethyl acetate and ethanol is a recognized greener alternative to dichloromethane/methanol systems for a range of polarities. The selection of a green solvent system aims to achieve comparable or better separation while minimizing environmental and health risks.

Table 2: Comparison of Traditional vs. Green Solvents for TLC of Nonpolar Compounds This table is interactive. Sort by solvent type or scroll for more details.

| Solvent Type | Traditional Solvents | Greener Alternatives | Rationale for Change |

|---|---|---|---|

| Nonpolar | Hexane, Toluene | Heptane, Cyclohexane | Reduced neurotoxicity and environmental persistence. |

| Intermediate Polarity | Dichloromethane, Chloroform, Diethyl Ether | Ethyl Acetate, Methyl-tert-butyl ether (MTBE), 2-Methyltetrahydrofuran | Avoidance of chlorinated solvents and highly flammable ethers. |

| Polar Modifier | Methanol | Ethanol, Isopropanol | Ethanol is produced from renewable resources and is less toxic than methanol. |

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Microscopic Imaging

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations and structure of a compound. They are highly effective for identifying the functional groups present in Cetyl Benzoate.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The absorption frequencies are characteristic of specific functional groups. For Cetyl Benzoate, the key IR absorptions are predicted based on its ester, aromatic, and long-chain alkyl components. libretexts.orglumenlearning.comlibretexts.org

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1725-1705 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-O Stretch (Ester): Strong bands corresponding to the C-O stretching vibrations of the ester group are expected between 1300-1100 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Strong absorption bands from the cetyl chain's CH₂ and CH₃ groups appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). vscht.cz

Aromatic C=C Stretch: Medium to weak absorption bands from the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. libretexts.org For Cetyl Benzoate, Raman spectroscopy can provide structural information that confirms the findings from IR. researchgate.net

Aromatic Ring Vibrations: The benzene ring gives rise to several strong and sharp bands, including a characteristic ring-breathing mode around 1000 cm⁻¹. Phenylpropanoids show characteristic peaks in Raman spectra.

C=O Stretch: The carbonyl stretch of the ester is also visible in the Raman spectrum, typically around 1740-1720 cm⁻¹. researchgate.net

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the long alkyl chain are also detectable. researchgate.net

Microscopic Imaging: Raman microscopy combines a Raman spectrometer with a microscope, allowing for the chemical analysis of a sample with high spatial resolution (on the micrometer scale). This technique could be used to visualize the distribution of Cetyl Benzoate within a complex matrix, such as a cosmetic emulsion, without the need for labels or extensive sample preparation. It can provide a chemical map, showing areas of high and low concentration of the compound. nih.gov

Table 3: Predicted Vibrational Spectroscopy Peaks for Cetyl Benzoate This table is interactive. Sort by wavenumber or scroll for more details.

| Functional Group / Vibration | Technique | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aliphatic C-H Stretch | IR | 2850 - 2960 | Strong |

| Aromatic C-H Stretch | IR | 3000 - 3100 | Medium to Weak |

| Ester C=O Stretch | IR | 1705 - 1725 | Very Strong |

| Aromatic C=C Stretch | IR | 1450 - 1600 | Medium to Weak |

| Ester C-O Stretch | IR | 1100 - 1300 | Strong |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

| Ester C=O Stretch | Raman | 1720 - 1740 | Medium |

| Aliphatic C-H Bending/Stretching | Raman | 1440, 2800 - 3000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the elucidation of the molecular structure of Cetyl benzoate. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of Cetyl benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate moiety and the aliphatic protons of the cetyl chain.

Aromatic Region: The protons on the benzene ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the ester group. The protons ortho to the carbonyl group are expected to resonate at the lowest field (around 8.0 ppm), followed by the para proton (around 7.5 ppm) and the meta protons (around 7.4 ppm). The multiplicity of these signals will depend on the coupling between adjacent protons.

Aliphatic Region: The protons of the cetyl (hexadecyl) chain will appear in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and will appear at a chemical shift of approximately 4.3 ppm as a triplet. The other methylene groups of the long alkyl chain will produce a large, complex signal centered around 1.2-1.4 ppm. The terminal methyl group (-CH₃) of the cetyl chain is the most shielded and will appear as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon atom of the ester carbonyl group is significantly deshielded and will appear at a chemical shift of approximately 166 ppm.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the range of 128-133 ppm. The quaternary carbon attached to the ester group will be found around 130 ppm, while the protonated carbons will have distinct shifts.

Aliphatic Carbons: The carbon of the methylene group attached to the ester oxygen will appear around 65 ppm. The numerous methylene carbons of the cetyl chain will produce a series of signals between 22 and 32 ppm, and the terminal methyl carbon will be the most upfield signal at approximately 14 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for Cetyl Benzoate

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic (ortho-H) | ~8.0 (d) | - |

| Aromatic (para-H) | ~7.5 (t) | - |

| Aromatic (meta-H) | ~7.4 (t) | - |

| -COO-CH₂- | ~4.3 (t) | ~65 |

| -(CH₂)₁₄- | ~1.2-1.4 (m) | ~22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

| Carbonyl (C=O) | - | ~166 |

| Aromatic (C-ipso) | - | ~130 |

| Aromatic (CH) | - | ~128-133 |

Note: Predicted values are based on data from similar benzoate esters. Multiplicities are abbreviated as d (doublet), t (triplet), and m (multiplet).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of Cetyl benzoate and to gain structural information through the analysis of its fragmentation pattern upon ionization. For Cetyl benzoate (C₂₃H₃₈O₂), the expected molecular weight is approximately 346.57 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 346. The fragmentation of the molecular ion is expected to follow characteristic pathways for benzoate esters. Key fragmentation processes include:

Formation of the Benzoyl Cation: A prominent peak is expected at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺). This ion is formed by the cleavage of the ester bond with the loss of the cetyloxy radical. This is often the base peak in the spectrum of alkyl benzoates.

Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

McLafferty Rearrangement: For long-chain esters, a McLafferty rearrangement can occur, leading to the formation of a protonated benzoic acid fragment at m/z 122 ([C₆H₅COOH]⁺) and the neutral alkene (1-hexadecene).

Alkyl Chain Fragmentation: The long cetyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is characteristic of long-chain alkanes. libretexts.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Cetyl Benzoate

| m/z (predicted) | Fragment Ion | Proposed Structure |

| 346 | Molecular Ion [M]⁺ | [C₂₃H₃₈O₂]⁺ |

| 122 | Protonated Benzoic Acid | [C₆H₅COOH]⁺ |

| 105 | Benzoyl Cation (Base Peak) | [C₆H₅CO]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

UV-Visible Spectrophotometry for Concentration Determination and Optical Properties

UV-Visible spectrophotometry can be employed for the quantitative analysis of Cetyl benzoate and to characterize its optical properties. The ultraviolet absorption of Cetyl benzoate is primarily due to the electronic transitions within the benzoate chromophore. The long, saturated cetyl chain does not absorb in the UV-Vis region.

The UV spectrum of Cetyl benzoate is expected to show absorption bands characteristic of the benzene ring and the carbonyl group. Based on data for benzoic acid and its simpler esters, two main absorption bands are anticipated. rsc.org

An intense absorption band (B-band) is expected around 230 nm. rsc.org

A weaker, broader absorption band (C-band) is anticipated around 274 nm. rsc.org

The Beer-Lambert law (A = εbc) can be applied to determine the concentration of Cetyl benzoate in a non-absorbing solvent, where A is the absorbance, ε is the molar absorptivity (a constant for a given compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration. By measuring the absorbance at the wavelength of maximum absorption (λₘₐₓ), typically around 230 nm, and using a known molar absorptivity, the concentration of the sample can be accurately determined. The molar absorptivity would need to be experimentally determined by measuring the absorbance of a series of standard solutions of known concentrations.

Interactive Data Table: Predicted UV-Visible Absorption Data for Cetyl Benzoate

| Parameter | Predicted Value |

| λₘₐₓ (B-band) | ~230 nm |

| λₘₐₓ (C-band) | ~274 nm |

Computational Chemistry and Molecular Modeling of Cetyl Benzoate

Quantum Chemical (QM) Calculations and Density Functional Theory (DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules cp2k.orgnrel.govresearchgate.net. DFT calculations can provide insights into the distribution of electrons within a molecule, the stability of different molecular arrangements, and spectroscopic characteristics cp2k.orgnrel.govresearchgate.net.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are commonly used to determine the lowest-energy arrangement of atoms in a molecule, a process known as geometry optimization cp2k.orgnrel.govwpmucdn.comgithub.com. By optimizing the molecular geometry, researchers can obtain detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure wpmucdn.com. The electronic structure, including the distribution of electron density and molecular orbitals, can also be calculated using DFT cp2k.orgnrel.govarxiv.org. This information is crucial for understanding the molecule's reactivity and interactions with other molecules. For instance, the electron-withdrawing or donating nature of different parts of the molecule can influence its behavior in various environments .

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, often performed in conjunction with DFT calculations, allows for the prediction of a molecule's vibrational spectrum nrel.govresearchgate.netnih.gov. These calculations can determine the characteristic frequencies at which different parts of the molecule vibrate, which can be compared with experimental spectroscopic data like Infrared (IR) and Raman spectroscopy nih.govbsmu.bynih.govresearchgate.net. By analyzing the calculated vibrational modes and frequencies, researchers can gain a deeper understanding of the molecular structure and identify key functional groups nih.govnih.govresearchgate.net. This can also aid in the interpretation of experimental spectra and the identification of the molecule in different phases or environments nih.govpolito.it.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions in various phases mdpi.comnrel.govresearchgate.netarxiv.orgaip.orgresearchgate.net. While QM/DFT methods are typically applied to single molecules or small clusters, MD simulations can handle larger systems and simulate their behavior in more realistic environments, such as liquids or interfaces nih.gov.

Intermolecular Interactions and Aggregation Behavior in Condensed Phases

MD simulations are particularly useful for investigating intermolecular interactions and the aggregation behavior of molecules in condensed phases acs.orgmdpi.com. For molecules like cetyl benzoate (B1203000), which contain both a long hydrophobic chain and a more polar ester/aromatic group, understanding how they interact with each other and with solvent molecules is crucial for predicting their behavior in solutions or formulations acs.orgrsc.orgcardiff.ac.ukresearchgate.net. These simulations can reveal how molecules pack together, form aggregates (like micelles or other ordered structures), and how these aggregates are influenced by factors such as concentration, temperature, and the presence of other components acs.orgmdpi.comresearchgate.netacs.org. The interplay of hydrophobic and electrostatic interactions plays a significant role in the formation and stability of such aggregates mdpi.comcardiff.ac.uk. Studies on similar long-chain molecules and esters have demonstrated the ability of MD simulations to capture aggregation phenomena and the influence of molecular structure on aggregate type acs.orgrsc.org.

Modeling of Conformational Landscapes and Dynamics

MD simulations can also be used to explore the conformational landscape of a molecule, which refers to the different spatial arrangements or shapes that the molecule can adopt nrel.govbiorxiv.orgresearchgate.net. Due to the flexibility of the long alkyl chain in cetyl benzoate, the molecule can exist in numerous conformations. MD simulations can sample these different conformations over time and provide information about their relative stabilities and the transitions between them biorxiv.orgresearchgate.net. Understanding the conformational dynamics is important because the shape of a molecule can influence its physical properties and how it interacts with its environment or other molecules weizmann.ac.il.

Simulations of Cetyl Benzoate in Complex Formulations or Interfaces

Molecular dynamics simulations can be extended to model the behavior of cetyl benzoate within complex formulations, such as cosmetic products or drug delivery systems mdpi.commdpi.comresearchgate.net. By simulating the interactions between cetyl benzoate and other ingredients, such as surfactants, co-surfactants, and active compounds, researchers can gain insights into the stability, structure, and performance of the formulation mdpi.comresearchgate.net. For example, MD simulations can help understand how cetyl benzoate distributes within lipid nanoparticles or interacts at interfaces between different phases in an emulsion researchgate.netnih.govmdpi.com. These simulations can provide a molecular-level view of phenomena like ingredient partitioning, membrane insertion, and the formation of ordered structures within the formulation, which are critical for optimizing product performance and stability mdpi.comresearchgate.netmdpi.comresearchgate.net.

Force Field Development and Validation for Ester Systems

Force fields are essential components of molecular modeling, providing the mathematical descriptions of the potential energy of a system of atoms. Developing and validating accurate force fields for specific classes of molecules, such as esters, is crucial for reliable simulations. Studies have focused on extending and validating existing force fields, like OPLS-AA and GAFF, to better describe the behavior of esters and other complex organic molecules. For instance, the LOPLS-AA force field was extended and validated for alcohols, esters, and lipids, demonstrating good agreement with experimental data for properties like liquid densities and heats of vaporization acs.org. Another work focused on optimizing the GAFF force field for liquid crystal molecules containing ester groups, significantly improving predictions of transition temperatures rsc.org. The development often involves fitting parameters against high-level ab initio calculations and validating against experimental data for various molecular properties dtic.milvanderbilt.edu. While specific force field development solely for cetyl benzoate was not prominently found, general force field studies on ester systems are directly relevant as cetyl benzoate is a long-chain ester. These studies aim to accurately capture the conformational energetics, nonbonded interactions, and electrostatic properties of the ester functional group within larger molecular structures acs.orgresearchgate.net.

Reaction Mechanism Prediction and Kinetic Modeling through Computational Approaches

Computational methods are powerful tools for predicting reaction mechanisms and modeling the kinetics of chemical processes involving esters, such as esterification and hydrolysis. These approaches can elucidate transition states, intermediate structures, and energy barriers, providing a detailed understanding of how these reactions proceed.

Transition State Analysis of Esterification and Hydrolysis Reactions

Transition state analysis is a key application of computational chemistry in studying reaction mechanisms. For esterification and hydrolysis, this involves identifying the high-energy configurations that molecules pass through during the reaction. Computational studies on ester hydrolysis have explored various mechanisms, including associative, dissociative, and concerted pathways, often involving the assistance of water molecules or catalysts furman.edursc.orgic.ac.uk. For example, computational procedures have been developed to model the alkaline hydrolysis of esters, evaluating semiempirical and ab initio methods for their ability to model transition states and intermediates furman.edu. Studies on phosphate (B84403) ester hydrolysis, a related class of compounds, have also highlighted the complexity of possible pathways and the use of computational methods to distinguish between different transition state structures rsc.orgacs.org. These analyses provide crucial information about the energy barriers and the nature of the chemical transformations occurring at the molecular level diva-portal.orgresearchgate.net.

Kinetic Models for Enzymatic and Catalytic Processes

Computational approaches are also used to develop kinetic models for esterification and hydrolysis reactions, particularly those catalyzed by enzymes or other catalysts. These models aim to describe the reaction rate as a function of various parameters like substrate concentration, enzyme loading, and temperature nih.gov. For enzymatic esterification, the Ping Pong Bi-Bi mechanism is a commonly accepted model, and computational methods are employed to evaluate initial rates and estimate kinetic parameters like Vmax, Km, and Ki by fitting experimental data biointerfaceresearch.comresearchgate.net. Computational studies can help in understanding the catalytic mechanisms of enzymes and optimizing enzymatic processes nih.govconicet.gov.ar. For instance, kinetic models have been developed for the enzymatic esterification of fatty acids and alcohols using immobilized lipases, with computational parameter adjustment showing good agreement with experimental data researchgate.netconicet.gov.ar. Computational chemistry can also be used to evaluate the role of catalysts, such as Lewis acids in Steglich esterification, by analyzing their interaction with reactants and the proposed reaction mechanisms scielo.br.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Ester Properties

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are used to develop predictive models that link the structural characteristics of molecules to their properties or activities. These methods are valuable for understanding how structural variations influence the behavior of esters and for predicting properties of new or untested compounds.

QSAR and cheminformatics involve the use of mathematical models to correlate molecular structures with various properties, including physicochemical, biological, and environmental characteristics researchgate.netneovarsity.org. For esters, this can involve developing models to predict properties relevant to their applications or environmental fate, although specific QSAR studies solely focused on cetyl benzoate were not found in the search results. General QSAR studies on esters and related compounds demonstrate the applicability of these methods to this class of molecules researchgate.netunimib.it. Molecular descriptors, which can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape), are calculated from the chemical structure and used as input for statistical modeling neovarsity.org. These models can help in understanding the relationship between structure and activity/property, designing compounds with improved characteristics, and predicting properties before experimental synthesis drugdesign.org.

Advanced Applications and Functional Roles in Material Science and Formulation Chemistry Excluding Clinical/safety

Role of Cetyl Benzoate (B1203000) in Complex Material Formulations

In the realm of material science and formulation chemistry, cetyl benzoate is utilized for its ability to influence the properties of multicomponent systems. Its presence can affect phase behavior, rheology, and the modification of material characteristics.

Rheological Behavior of Ester-Containing Systems

The rheological behavior of a material, which describes its flow and deformation characteristics, is significantly influenced by its composition. The inclusion of esters, such as cetyl benzoate, in formulations can modify their viscosity and viscoelastic properties. Studies on various ester-containing systems demonstrate the impact of these compounds on rheology. For example, research on the rheological properties of cosmetic creams containing different fatty esters shows their influence on texture and flow behavior. pensoft.net The interaction between components in a formulation, including esters, can lead to complex rheological responses like shear thinning or thickening, depending on concentration and molecular structure. acs.orgacs.org While direct studies on the rheology of systems specifically containing cetyl benzoate were not prominently found, the general principles observed in other ester and surfactant-hydrotrope mixtures, where molecular interactions and structural arrangements influence viscosity and viscoelasticity, are relevant. researchgate.netresearchgate.net

Modification of Material Properties (e.g., Viscosity, Crystallinity)

Cetyl benzoate can modify various material properties within a formulation. Its impact on viscosity is a key aspect of its use in formulation chemistry, influencing the texture, spreadability, and stability of products. Esters are known to affect the viscosity of systems, and this is a critical consideration in developing formulations with desired flow characteristics. mdpi.com Beyond viscosity, organic compounds, including esters, can influence the crystallization behavior of materials. The process of crystallization in multicomponent systems is affected by molecular interactions and the solidification pathways of individual components. acs.org While specific data on how cetyl benzoate directly modifies the crystallinity of other materials was not detailed in the search results, the general principle that molecular structure and interactions determine the ability to form crystalline solid phases in multicomponent systems is established. acs.org

Synthetic Wax Replacements and Bio-Derived Material Development

There is a growing interest in replacing synthetic materials with bio-derived alternatives in various industries. lubrizol.comforeverest.net Waxes, commonly used as structurants and thickeners, are among the materials for which bio-based alternatives are being explored. mdpi.com While cetyl benzoate itself is a synthetic ester, the broader context of developing bio-derived materials and finding replacements for synthetic waxes is a relevant area in material science. Research is being conducted on various naturally derived waxes and esters to evaluate their performance as alternatives to conventional synthetic options. lubrizol.comalzointernational.com The development of castor-based benzoate esters, including those derived from cetyl ricinoleate, highlights efforts to create bio-derived esters with potential applications as emollients and solubilizers in formulations, suggesting a trend towards utilizing natural feedstocks for ester synthesis. google.com

Cetyl Benzoate as a Model Compound for Ester-Based Systems in Research

Due to its relatively simple structure as a long-chain ester with an aromatic component, cetyl benzoate can serve as a model compound in academic research to study the behavior of ester-based systems.

Exploration of Structure-Function Relationships in Ester Molecules

The functional properties of ester molecules in material science and formulation chemistry are intrinsically linked to their chemical structure, particularly the characteristics of the alcohol and carboxylic acid components from which they are derived. Cetyl benzoate, an ester formed from cetyl alcohol (a C16 fatty alcohol) and benzoic acid (an aromatic carboxylic acid), serves as a relevant example to illustrate these relationships.

The general structure of an ester involves a carbonyl group linked to an alkoxy group (R-COO-R'). Variations in the length and branching of the hydrocarbon chains (R and R') significantly influence an ester's physical and chemical behavior, which in turn dictates its utility in various formulations, such as cosmetics, lubricants, and phase change materials.

Impact of Alkyl Chain Length and Structure:

The length of the alkyl chains in an ester directly affects properties like melting point, viscosity, and solubility. Generally, as the hydrocarbon chain length increases, the melting point and viscosity tend to rise due to increased van der Waals forces between molecules. Conversely, water solubility typically decreases with increasing chain length due to the growing hydrophobic character of the molecule wikipedia.orgfishersci.ca.

For example, shorter-chain esters like methyl acetate (B1210297) (C3 total carbons) and ethyl acetate (C4 total carbons) are volatile liquids often used as solvents wikipedia.orgfishersci.cafishersci.canih.govfishersci.it. As chain length increases, esters transition to less volatile liquids and eventually to waxy solids. Long-chain esters, particularly those with over 30 carbons, can function as structuring agents or thickeners in formulations thegoodscentscompany.com. Wax esters, such as cetyl palmitate (C32 total carbons), are solid at room temperature and are used to provide structure and stability to sticks and emulsions thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com.

The structure of the alcohol or acid component, beyond just length, also plays a crucial role. The difference between linear and branched alkyl chains can significantly alter an ester's physical state and tactile properties. For instance, stearyl benzoate (derived from linear stearyl alcohol, C18) is described as a hard, wax-like solid with a melting point of 37°C nih.gov. In contrast, isostearyl benzoate (derived from branched isostearyl alcohol, C18) is a clear liquid with a much lower freezing point (around -35°C) and pour point (approaching -33°C) nih.gov. This structural difference imparts improved tactile properties, such as better spreadability and less tackiness and greasiness on the skin, making isostearyl benzoate particularly suitable as a non-greasy emollient carrier in cosmetic formulations nih.govthegoodscentscompany.com.

Cetyl benzoate, with its C16 alcohol-derived chain and the benzoic acid component, falls into the category of medium to long-chain esters. The presence of the aromatic ring from benzoic acid also contributes to its properties, particularly its solvency. Benzoate esters, including C12-C15 alkyl benzoates (a blend structurally similar to cetyl benzoate), are known for providing a dry feel and are effective solvents for hydrophobic ingredients like UV filters and pigments, improving pigment wetting and dispersion in formulations thegoodscentscompany.comsigmaaldrich.com. This solvency is vital for achieving uniform color intensity and stability in products like sunscreens and color cosmetics thegoodscentscompany.com.

Functional Implications in Formulations:

The tailored physical and chemical properties resulting from ester structure allow them to perform diverse functional roles in material science and formulation chemistry:

Emollients: Many long-chain esters, including cetyl benzoate and structurally similar compounds, are widely used as emollients in personal care products. They provide a smooth feel to the skin, reduce the greasy sensation of formulations compared to traditional oils, and can form a protective film that reduces water loss thegoodscentscompany.comsigmaaldrich.comatamanchemicals.com. The specific feel (e.g., dry, silky) can be tuned by selecting esters with different chain lengths and branching thegoodscentscompany.comsigmaaldrich.com.

Solvents and Solubilizers: Esters, particularly those with appropriate polarity influenced by their structure, act as solvents for various lipophilic substances, aiding in the incorporation and dispersion of active ingredients, fragrances, and pigments in formulations thegoodscentscompany.comsigmaaldrich.comatamanchemicals.com.

Rheology Modifiers and Stabilizers: Longer-chain and waxy esters contribute to the viscosity and stability of formulations. They can help thicken systems, stabilize emulsions by forming structured networks, and prevent the sedimentation of solids thegoodscentscompany.comatamanchemicals.comatamankimya.comnih.gov. The thermal behavior of these esters, influenced by their melting and crystallization points, is critical for the temperature stability and desired consistency of products like creams, lotions, and sticks thegoodscentscompany.comwikidata.orgepa.gov.

Phase Change Materials (PCMs): The thermal properties of esters, including their melting points and enthalpies of fusion, are being explored for applications as PCMs in thermal energy storage systems. Studies investigate the correlation between ester structure and thermal behavior to identify suitable candidates for low to mid-temperature applications wikidata.orguni.lu.

Data Table:

The following table illustrates how variations in alcohol and acid components influence the physical state and properties of selected esters, highlighting the structure-function relationship.

| Ester Name | Alcohol Component | Acid Component | Structure Notes | Typical Physical State (Room Temp) | Relevant Formulation Property / Use |

| Methyl acetate | Methanol (B129727) (C1) | Acetic acid (C2) | Short chains | Liquid | Solvent, Fragrance wikipedia.orgfishersci.cafishersci.cafishersci.itnih.gov |

| Ethyl acetate | Ethanol (B145695) (C2) | Acetic acid (C2) | Short chains | Liquid | Solvent, Fragrance wikipedia.orgfishersci.canih.govfishersci.co.uk |

| Butyl acetate | Butanol (C4) | Acetic acid (C2) | Medium chain (linear alcohol) | Liquid | Solvent wikipedia.orgatamanchemicals.comwikidata.orgfishersci.nl |

| sec-Butyl acetate | sec-Butanol (C4) | Acetic acid (C2) | Medium chain (branched alcohol) | Liquid | Solvent fishersci.finih.gov |

| Cetyl palmitate | Cetyl alcohol (C16) | Palmitic acid (C16) | Long chains, saturated | Solid (Wax) | Emollient, Thickener, Structuring agent thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comsigmaaldrich.comnih.govwikidata.org |

| Stearyl benzoate | Stearyl alcohol (C18) | Benzoic acid | Long chain (linear alcohol), aromatic acid | Solid (Wax) | Waxy solid, higher melting point than branched isomer nih.gov |

| Isostearyl benzoate | Isostearyl alcohol (C18) | Benzoic acid | Long chain (branched alcohol), aromatic acid | Liquid | Non-greasy emollient, Solvent, Low pour point thegoodscentscompany.comnih.govuni.luewg.org |

| Cetyl benzoate | Cetyl alcohol (C16) | Benzoic acid | Long chain (linear alcohol), aromatic acid | Waxy Solid/Semi-solid (expected) | Emollient, Solvent, Pigment wetting agent (based on similar structures) |

Note: The physical state of Cetyl benzoate can vary from waxy solid to semi-solid depending on purity and specific isomer composition if applicable, but it is generally not a low-viscosity liquid like shorter esters.

The detailed research findings underscore that by carefully selecting the alcohol and acid components, chemists can design ester molecules with targeted properties for specific applications in material science and formulation chemistry, optimizing performance characteristics such as texture, stability, solvency, and thermal behavior without the need to consider clinical or safety profiles within this specific context.

Future Research Directions and Emerging Trends in Cetyl Benzoate Science

Development of Novel Green Synthetic Routes with Reduced Environmental Footprint

The synthesis of chemical compounds, including esters like cetyl benzoate (B1203000), is increasingly scrutinized for its environmental impact. Future research is expected to focus on developing greener synthetic methodologies. This involves exploring alternatives to traditional synthesis routes that may utilize harsh solvents or generate significant waste.

One promising area is the use of biocatalysis, employing enzymes such as lipases, which can facilitate esterification reactions under milder conditions (lower temperatures and pressures) and often in aqueous or solvent-free systems. Research on the biocatalytic synthesis of other benzoate esters, such as eugenyl benzoate, highlights the potential of this approach for creating more sustainable processes. core.ac.uk While direct research on the green synthesis of cetyl benzoate using biocatalysis was not extensively found in the search results, the general trend towards green chemistry in the synthesis of emollients and esters suggests this as a key future direction. cas.org The development of novel catalysts and optimization of reaction conditions to improve yield and purity while minimizing energy consumption and waste generation will be central to this research area.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational modeling plays a crucial role in understanding the properties and behavior of chemical compounds. For cetyl benzoate, multiscale computational approaches can provide insights ranging from molecular interactions to macroscopic behavior in formulations and the environment.